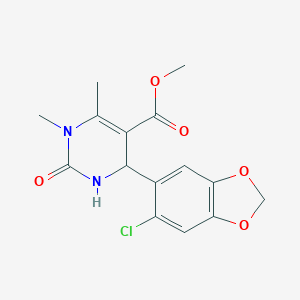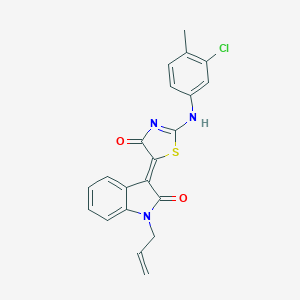![molecular formula C19H18BrN5OS B308289 10-Bromo-3-(butylthio)-6-pyridin-4-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308289.png)
10-Bromo-3-(butylthio)-6-pyridin-4-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Bromo-3-(butylthio)-6-pyridin-4-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of benzoxazepine derivatives and has a unique structure that makes it a promising candidate for various pharmacological activities.
Mechanism of Action
The mechanism of action of 10-Bromo-3-(butylthio)-6-pyridin-4-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves the inhibition of specific enzymes and receptors that are involved in the development and progression of various diseases. It has been shown to inhibit the activity of COX-2, an enzyme that is involved in the inflammatory response, and also has the ability to inhibit the activity of certain kinases that are involved in cancer cell proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 10-Bromo-3-(butylthio)-6-pyridin-4-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine are complex and depend on the specific application. It has been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines and also has the ability to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 10-Bromo-3-(butylthio)-6-pyridin-4-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine in lab experiments include its unique structure, which makes it a promising candidate for various pharmacological activities. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are numerous future directions for the research and development of 10-Bromo-3-(butylthio)-6-pyridin-4-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine. Some potential areas of focus include the development of more efficient synthesis methods, the identification of new pharmacological activities, and the optimization of its pharmacokinetic properties for use in drug development. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in various disease states.
In conclusion, 10-Bromo-3-(butylthio)-6-pyridin-4-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a promising chemical compound with numerous potential applications in drug discovery and development. Its unique structure and mechanism of action make it a promising candidate for various pharmacological activities, and further research is needed to fully understand its potential applications in various disease states.
Synthesis Methods
The synthesis of 10-Bromo-3-(butylthio)-6-pyridin-4-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves a multi-step process that includes the reaction of pyridine with ethyl bromoacetate to form the corresponding ester. The ester is then treated with butylthiol and potassium carbonate to obtain the thioether intermediate, which is then cyclized with triphosgene and 1,2-diaminobenzene to produce the final product.
Scientific Research Applications
The unique structure of 10-Bromo-3-(butylthio)-6-pyridin-4-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has made it a promising candidate for various scientific research applications. It has been extensively studied for its potential use as an anti-inflammatory, anti-cancer, and anti-viral agent.
properties
Product Name |
10-Bromo-3-(butylthio)-6-pyridin-4-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
|---|---|
Molecular Formula |
C19H18BrN5OS |
Molecular Weight |
444.4 g/mol |
IUPAC Name |
10-bromo-3-butylsulfanyl-6-pyridin-4-yl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
InChI |
InChI=1S/C19H18BrN5OS/c1-2-3-10-27-19-23-18-16(24-25-19)14-11-13(20)4-5-15(14)22-17(26-18)12-6-8-21-9-7-12/h4-9,11,17,22H,2-3,10H2,1H3 |
InChI Key |
YSLNQLBPZPIPEM-UHFFFAOYSA-N |
SMILES |
CCCCSC1=NC2=C(C3=C(C=CC(=C3)Br)NC(O2)C4=CC=NC=C4)N=N1 |
Canonical SMILES |
CCCCSC1=NC2=C(C3=C(C=CC(=C3)Br)NC(O2)C4=CC=NC=C4)N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[10-Bromo-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl](4-methoxyphenyl)methanone](/img/structure/B308206.png)
![6-[4-(Benzyloxy)phenyl]-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308207.png)
![1-{6-[2-(benzyloxy)-3-methoxyphenyl]-3-(butylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B308208.png)
![6-(2-Methoxyphenyl)-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308209.png)
![7-{[4-(Benzyloxy)phenyl][(6-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B308210.png)
![10-Bromo-3-(butylthio)-6-pyridin-3-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308213.png)

![4-[3-(Allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-5-bromo-2-methoxyphenyl acetate](/img/structure/B308217.png)
![3-(Allylsulfanyl)-6-(5-chloro-2-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308218.png)
![3-(Allylsulfanyl)-6-[2-(benzyloxy)-5-bromophenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308220.png)
![6-[2-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]phenyl]-3-[(4-methylphenyl)methylsulfanyl]-2H-1,2,4-triazin-5-one](/img/structure/B308221.png)

![6-[5-bromo-2-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]phenyl]-3-methylsulfanyl-2H-1,2,4-triazin-5-one](/img/structure/B308223.png)
![4-Methylbenzyl 6-(4-methylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide](/img/structure/B308228.png)